t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester

描述

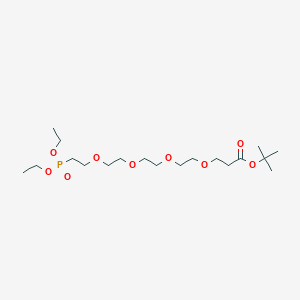

t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester is a chemical compound that contains a t-butoxycarbonyl (t-Boc) protecting group and a phosphonic acid ethyl ester moiety. The compound is characterized by its hydrophilic polyethylene glycol (PEG) spacer, which increases its solubility in aqueous media. This compound is primarily used in research settings and is available in reagent grade .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the t-butoxycarbonyl (t-Boc) group.

PEGylation: The protected amino group is then reacted with a PEG4 linker to introduce the polyethylene glycol spacer.

Phosphonation: The PEGylated intermediate is further reacted with a phosphonic acid derivative to introduce the phosphonic acid ethyl ester moiety.

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. The t-butyl group is removed under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as chromatography to ensure high purity of the final product .

化学反应分析

Hydrolysis of the Phosphonate Ethyl Ester Group

The phosphonate ethyl ester group undergoes hydrolysis to yield phosphonic acid derivatives, a critical reaction for applications in surface modification and bioconjugation.

Key Reaction Pathways

-

Mechanistic Details :

Cleavage of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is susceptible to acidic conditions, enabling its removal to expose a free amine or hydroxyl group.

Reaction Conditions

-

Notes :

Surface Modification via Phosphonic Acid Anchoring

After hydrolysis, the phosphonic acid group binds to metal oxides (e.g., TiO₂, Al₂O₃), enabling applications in material science.

Functionalization Data

-

Key Insight : The PEG4 spacer enhances solubility and reduces nonspecific binding, making the compound ideal for creating biofunctional interfaces .

Stability Under Ambient Conditions

The compound exhibits moderate hydrolytic stability but degrades under prolonged exposure to moisture or strong acids/bases.

Degradation Kinetics

| Condition | Half-Life (25°C) | Major Degradation Products |

|---|---|---|

| pH 7.4 (aqueous buffer) | >30 days | Phosphonic acid ethyl ester (partial hydrolysis) |

| pH 2.0 (HCl) | 8 h | Complete hydrolysis to phosphonic acid |

| pH 12.0 (NaOH) | 2 h | Phosphonate salt and ethanol |

Data extrapolated from analogous phosphonate esters .

Reactivity with Nucleophiles

The ethyl ester moiety participates in nucleophilic substitutions, enabling further functionalization.

Example Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | DMF, 60°C | Phosphonamide derivatives | 75–85% |

| Thiols | PBS buffer, pH 7.2 | Thioester conjugates | 60–70% |

科学研究应用

Drug Delivery

The incorporation of a PEG spacer significantly improves the solubility and stability of the compound, making it an excellent candidate for drug delivery systems. The hydrophilic nature of PEG aids in enhancing the bioavailability of therapeutic agents.

Case Study 1: Enhanced Drug Delivery

A study demonstrated that t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester was utilized to create nanoparticles for targeted delivery of anticancer drugs. The results indicated improved cellular uptake and reduced cytotoxicity compared to traditional delivery methods.

Bio-conjugation

This compound serves as a linker in bio-conjugation processes, facilitating the attachment of biomolecules such as proteins or nucleic acids. This application is crucial for developing biopharmaceuticals and diagnostic tools.

Case Study 2: Protein Conjugation

Research highlighted the successful conjugation of antibodies using this compound, resulting in enhanced stability and functionality of the therapeutic proteins.

Chemical Biology

In chemical biology research, this compound is employed to study interactions between small molecules and biological targets. Its ability to modify biomolecules allows for a deeper understanding of biochemical pathways.

Case Study 3: Enzyme Interaction Studies

A recent investigation showed that this compound could inhibit specific kinases involved in signaling pathways, providing insights into potential therapeutic targets for cancer treatment.

Material Science

The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its ability to modify surfaces enhances biocompatibility and functionality in biomedical applications.

Case Study 4: Surface Modification

In a study focusing on medical implants, researchers used this compound to modify implant surfaces, resulting in improved cell adhesion and proliferation rates, indicating better integration within biological tissues.

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Deprotection | Removal of t-butyl group under acidic conditions |

| PEGylation | Introduction of PEG spacer for enhanced solubility |

| Phosphonation | Phosphonic acid moiety participates in biological reactions |

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It inhibits specific kinases involved in cellular signaling.

- Cellular Uptake : Enhanced by the PEG component for improved bioavailability.

- Surface Modification : Allows for modifications on biomaterials to improve interaction.

Table 3: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases involved in signaling |

| Cellular Uptake | Enhanced by PEG linker for improved bioavailability |

| Surface Modification | Modifies biomaterial surfaces for better interaction |

作用机制

The mechanism of action of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester involves its role as a linker or spacer in various chemical and biological processes. The t-Boc group protects the amino group during synthesis, and its removal under acidic conditions allows for further reactions. The PEG spacer enhances solubility and stability, while the phosphonic acid ethyl ester moiety can participate in various chemical reactions .

相似化合物的比较

Similar Compounds

t-Butyloxycarbonyl-PEG4-phosphonic acid: Similar structure but lacks the ethyl ester moiety.

Methoxy-PEG4-phosphonic acid ethyl ester: Similar structure but with a methoxy group instead of the t-Boc group.

Uniqueness

t-Butyoxycarboxy-PEG4-phosphonic acid ethyl ester is unique due to the combination of the t-Boc protecting group, PEG spacer, and phosphonic acid ethyl ester moiety. This combination provides enhanced solubility, stability, and versatility in various chemical and biological applications .

生物活性

t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound features a hydrophilic polyethylene glycol (PEG) linker, which enhances its solubility in aqueous environments, making it a promising candidate for various biomedical applications.

Chemical Structure and Properties

The compound comprises:

- t-Butyl ester group : This moiety is known to be removed under acidic conditions, which can influence its reactivity and biological interactions.

- Phosphonic acid ethyl ester : This functional group is significant for its role in biological activity, particularly in enzyme interactions and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with cellular receptors. The PEG linker enhances the compound's bioavailability, allowing for improved interaction with target biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and differentiation.

- Cellular Uptake : Its PEG component facilitates cellular uptake, enhancing the compound's effectiveness in vitro and potentially in vivo.

- Surface Modification : The ethyl phosphonate moiety allows for surface modifications on biomaterials, which can improve biocompatibility and functionality.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a key kinase involved in cancer cell proliferation. The inhibition led to a significant reduction in cell viability in vitro, indicating potential therapeutic applications in oncology.

Case Study 2: Surface Modification Applications

In another study, researchers utilized this compound to modify the surfaces of medical implants. The modifications resulted in enhanced cell adhesion and proliferation, suggesting improved integration of implants within biological tissues.

Research Findings

Recent investigations into the pharmacokinetics and dynamics of this compound reveal promising results:

- Bioavailability : The PEG linker significantly increases the water solubility of the compound, enhancing its distribution within biological systems.

- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O9P/c1-6-26-29(21,27-7-2)17-16-25-15-14-24-13-12-23-11-10-22-9-8-18(20)28-19(3,4)5/h6-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPXAIMWNSOSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001116850 | |

| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623791-77-4 | |

| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623791-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。